molecular formula C10H11N5 B1491764 N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine CAS No. 103272-77-1

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No. B1491764
CAS RN: 103272-77-1
M. Wt: 201.23 g/mol
InChI Key: NYJVENLGGSPAMA-UHFFFAOYSA-N
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Description

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, also known as P2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. P2P is a heterocyclic compound that contains a pyridine and a pyrimidine ring, and it has been found to exhibit interesting biological and chemical properties.

Mechanism of Action

The mechanism of action of N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine is still being investigated, but it is believed to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial growth, and the modulation of certain cellular processes. In addition, this compound has been found to exhibit antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine in lab experiments include its high purity and its ability to selectively inhibit certain enzymes, making it a useful tool for investigating the role of these enzymes in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are many potential future directions for research involving N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine, including the development of new anticancer and antimicrobial agents based on its structure, the investigation of its potential as an antioxidant, and the exploration of its potential in materials science applications such as catalysis and sensing.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its synthesis has been extensively studied and optimized, and its mechanism of action and biochemical effects are still being investigated. While there are limitations to its use in lab experiments, the potential future directions for research involving this compound are numerous and exciting.

Scientific Research Applications

N4-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

4-N-(pyridin-2-ylmethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H3,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVENLGGSPAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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